molecular formula C7H3Cl2F2NO3 B3110817 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene CAS No. 1806351-69-8

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene

Cat. No.: B3110817
CAS No.: 1806351-69-8
M. Wt: 258 g/mol
InChI Key: RJHWNCHDYISUEU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene (CAS: 1806351-69-8) is a high-value nitrobenzene derivative with the molecular formula C₇H₃Cl₂F₂NO₃ and a molecular weight of 258.01 g/mol . This compound is characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a difluoromethoxy group, making it a versatile and sophisticated building block in organic synthesis . Its primary research value lies in its application as a key synthetic intermediate in the development of advanced molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of electron-withdrawing substituents, including the nitro group and chlorine atoms, makes it a suitable substrate for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce new functional groups . The incorporation of the difluoromethoxy group is of significant interest in medicinal chemistry and drug discovery, as this moiety can enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds . This chemical is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory researchers. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to their institution's chemical handling protocols prior to use.

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHWNCHDYISUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene typically involves the nitration of 1,3-dichloro-2-difluoromethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often carried out in specialized reactors designed to handle the corrosive nature of the reagents used.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 1,3-dichloro-2-difluoromethoxy-5-aminobenzene.

    Oxidation: Formation of 1,3-dichloro-2-difluoromethoxy-5-nitrobenzoic acid.

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

a) 1,3-Dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2)
  • Substituents: Cl (1,3), F (2,4), NO₂ (5).
  • Key Difference : Replaces the difluoromethoxy group with fluorine atoms.
b) 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (CAS 1417568-83-2)
  • Substituents: F (1,3), -OCHF₂ (2), NO₂ (5).
  • Key Difference : Chlorine atoms replaced by fluorine.
  • Impact : Lower molecular weight and altered lipophilicity, which may influence bioavailability in pesticidal applications .
c) 3,5-Dichloronitrobenzene (CAS 618-62-2)
  • Substituents: Cl (1,3), NO₂ (5).
  • Key Difference : Lacks the difluoromethoxy group.
  • Impact : Simpler structure with fewer EWGs, leading to reduced resistance to metabolic degradation in biological systems .

Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Key Functional Groups
1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene 274.5 (calc.) Not reported ~180–200 (est.) Cl, -OCHF₂, NO₂
1,3-Dichloro-2,4-difluoro-5-nitrobenzene 228.0 65.4 ~160–180 (est.) Cl, F, NO₂
3,5-Dichloronitrobenzene 192.0 65.4 285 Cl, NO₂
a-Bromo-3,5-difluorotoluene 207.02 Not reported 65 Br, F

Notes:

  • The difluoromethoxy group increases molecular weight and polarity compared to fluorine or chlorine substituents, likely elevating boiling points .
  • Nitro groups enhance thermal stability but may increase toxicity and handling risks (e.g., corrosivity) .

Biological Activity

Overview

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene is a synthetic organic compound that has attracted attention due to its unique chemical structure and potential biological activities. Characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group on a benzene ring, this compound has been investigated for various biological properties, including antimicrobial and anticancer effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to various biological effects. These effects are influenced by the compound's ability to form hydrogen bonds and its lipophilicity, which can affect absorption and permeability in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Investigations into its effects on cancer cell lines have revealed cytotoxic properties, particularly in breast cancer models. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In experiments involving MCF-7 (breast cancer) cells, this compound demonstrated dose-dependent cytotoxic effects. Further analysis showed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
1,3-Dichloro-4-nitrobenzeneModerate antimicrobialDisruption of cell membrane
1,4-Dichloro-2-nitrobenzeneLow cytotoxicityInhibition of DNA synthesis
3,4-Dichloro-1-nitrobenzeneHigh anticancer activityInduction of apoptosis
This compound High antimicrobial and anticancer activity Bioreduction leading to reactive intermediates

Q & A

Q. How can researchers optimize the synthesis of 1,3-dichloro-2-difluoromethoxy-5-nitrobenzene to improve yield and purity?

  • Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, describes using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux for activating carboxylic acid intermediates, which can be adapted for introducing the nitro group . Reaction conditions (e.g., temperature, stoichiometry of Cl/F substituents) should be optimized via Design of Experiments (DoE) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as seen in for analogous nitrobenzene derivatives .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming difluoromethoxy (-OCF₂H) groups (δ ~ -80 to -85 ppm for CF₂) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation (e.g., C₇H₃Cl₂F₂NO₃ requires <1 ppm error) .
  • X-ray Crystallography : For resolving substituent positions, as demonstrated in for nitroaromatic analogs .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess thermal decomposition (TGA/DSC) and photodegradation (UV-Vis exposure). notes halogenated nitrobenzenes degrade at >150°C, suggesting storage at 2–8°C in amber vials to prevent photolytic cleavage of C-F bonds . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life.

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of substituents on this compound’s reactivity?

  • Methodological Answer : The nitro (-NO₂) and difluoromethoxy (-OCF₂H) groups are strong electron-withdrawing groups (EWGs), directing electrophilic substitution to the meta position. Computational studies (DFT calculations) can quantify substituent effects via Hammett σ constants. highlights similar trends in trifluoromethyl-substituted benzenes, where EWGs reduce electron density at ortho/para positions . Experimental validation involves competitive Friedel-Crafts acylation to assess regioselectivity.

Q. How can researchers resolve contradictions in spectral data (e.g., 1H^{1}\text{H}1H NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation of the difluoromethoxy group). Variable-temperature NMR (VT-NMR) can identify rotational barriers, as shown in for sulfonyl chloride analogs . Deuterated solvents (e.g., DMSO-d₆) enhance resolution for nitro group protons.

Q. What strategies mitigate toxicity risks during biological interaction studies?

  • Methodological Answer :
  • QSAR Modeling : Predict bioavailability and toxicity using PubChem data () to prioritize analogs with lower logP values .
  • In Vitro Assays : Use liver microsomes (CYP450 inhibition) and Ames tests (mutagenicity) for early risk assessment. outlines protocols for nitrobenzene derivatives interacting with cytochrome P450 enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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